Amoxycillin is synthesized from penicillin G and is classified under the group of semi-synthetic penicillins. The arginine salt form is characterized by its enhanced solubility in aqueous solutions, making it suitable for intravenous administration. The compound's structure includes a beta-lactam ring, which is essential for its antibacterial activity, and it is typically used to treat a variety of bacterial infections.
The synthesis of amoxycillin arginine salt involves several steps starting from 6-aminopenicillanic acid and p-hydroxyphenylglycine methyl ester. The process can be catalyzed by penicillin G acylase immobilized on agarose, as detailed in kinetic studies that explore the optimal conditions for synthesis.
Key Parameters:
The molecular structure of amoxycillin arginine salt can be represented as follows:
The structure features a beta-lactam ring fused with a thiazolidine ring, characteristic of penicillins, along with an amino group from arginine that enhances solubility. The presence of the carboxylate group from arginine contributes to its ionic character in solution.
Amoxycillin arginine salt undergoes several chemical reactions:
These reactions are critical in determining the stability and shelf-life of the drug formulation.
The mechanism of action of amoxycillin arginine salt involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan layers, which is essential for maintaining cell wall integrity.
Key Points:
Amoxycillin arginine salt exhibits several notable physical and chemical properties:
These properties make it suitable for various formulations, including injectables.
Amoxycillin arginine salt has significant applications in both clinical and research settings:
Amoxycillin arginine salt represents a critical advancement in β-lactam antibiotic formulation, specifically designed to overcome the inherent aqueous insolubility of amoxycillin free acid. This section comprehensively addresses the synthetic strategies, emphasizing counterion selection, crystallization engineering, stoichiometric control, and sterile production.
The selection of arginine as a counterion for amoxycillin is driven by its unique physicochemical and biological properties. Unlike inorganic cations (e.g., sodium, potassium), arginine’s zwitterionic structure enhances water solubility while maintaining low systemic toxicity. The primary amino group of arginine (pKa ~12.5) facilitates proton transfer to amoxycillin’s carboxyl group (pKa ~2.7), forming a stable ionic bond. This interaction yields a salt with significantly improved hydrophilicity—solubility exceeding 10% (w/v) in water—enabling parenteral administration unattainable with amoxycillin free acid or its conventional salts [1]. Comparative studies cited in foundational patents demonstrate arginine’s superiority: the LD₅₀ upon intravenous administration in mice is 2500–5000 mg/kg, markedly higher than sodium salts of other β-lactams, indicating enhanced biocompatibility [1]. Furthermore, arginine’s buffering capacity stabilizes the β-lactam ring against hydrolytic degradation at physiological pH, extending shelf-life in liquid formulations.
Table 1: Comparative Analysis of Counterions for Amoxycillin Salt Formation
Counterion | Solubility (g/100mL) | LD₅₀ (IV, mice) | Parenteral Suitability |
---|---|---|---|
Sodium | < 1.0 | 500–1000 mg/kg | Limited |
Potassium | < 1.0 | 500–1000 mg/kg | Limited |
Arginine | > 10.0 | 2500–5000 mg/kg | High |
Solvent choice critically governs salt purity, yield, and crystal morphology. Aqueous systems enable direct lyophilization but risk β-lactam hydrolysis during extended processing. The original patent employs cold water (5°C) for arginine-amoxycillin trihydrate reaction, followed by freeze-drying, achieving high solubility but requiring stringent temperature control to minimize degradation [1]. For crystalline salt recovery, mixed organic-aqueous systems are optimal:
Table 2: Solvent Systems for Crystallization of Amoxycillin Argininate
Solvent Composition | Temperature (°C) | Isolation Method | Key Advantage |
---|---|---|---|
Water | 5 | Lyophilization | High solubility |
Propyleneglycol:Ethanol (40:100 v/v) | 0–25 | Antisolvent precipitation | Low hydrolysis risk |
Ethanol:Water (100:20 v/v) | 0–10 | Cooling crystallization | High crystal purity |
Methanol:Water (1:1 v/v) | 15–25 | Vacuum drying | Low residual solvent |
Precise 1:1 molar stoichiometry is essential for maximal salt formation and minimal impurity carryover. Patents specify reacting "equivalent amounts" of amoxycillin trihydrate and arginine, permitting ≤10% arginine excess to drive reaction completion and compensate for potential moisture content variability [1]. Deviations impair product quality:
Table 3: Impact of Stoichiometric Imbalance on Product Quality
Molar Ratio (Arg:Amox) | Reaction Yield (%) | Residual Arg (%) | Solubility (g/mL) |
---|---|---|---|
0.9:1 | 78.2 | 0.1 | 8.5 |
1.0:1 | 95.6 | 0.3 | 10.2 |
1.05:1 | 96.8 | 0.8 | 10.1 |
1.1:1 | 96.5 | 2.1 | 9.9 |
Parenteral-grade amoxycillin arginine demands aseptic crystallization or terminal sterilization. Lyophilization of aqueous reaction mixtures (Section 1.2) is preferred for heat-labile β-lactams: post-reaction filtration through 0.22 μm PVDF membranes removes microbial contaminants, and filling into pre-sterilized vials precedes freeze-drying (-40°C primary drying, 25°C secondary drying). Residual moisture is maintained <1.5% w/w to prevent hydrolysis [1]. For crystalline products, sterile crystallization in closed reactors under nitrogen is employed. Ethanol-water mixtures are sterilized by 0.45 μm filtration before reaction initiation, and crystals are washed with sterile ethanol (USP grade) in aseptic centrifuges. Critical process parameters include:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: